molecular formula C19H18N2O2S B11982265 3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)thio]-4(3H)-quinazolinone

3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)thio]-4(3H)-quinazolinone

Cat. No.: B11982265
M. Wt: 338.4 g/mol
InChI Key: LEVQRAPPBWZKTK-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)thio]-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)thio]-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the quinazolinone core with a methoxyphenyl group, often using electrophilic aromatic substitution reactions.

    Attachment of the Methylpropenylthio Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)thio]-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has shown promise in various biological assays, indicating potential as a bioactive molecule.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)thio]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)thio]-4(3H)-quinazolinone stands out due to its unique combination of functional groups and its quinazolinone core

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)quinazolin-4-one

InChI

InChI=1S/C19H18N2O2S/c1-13(2)12-24-19-20-17-7-5-4-6-16(17)18(22)21(19)14-8-10-15(23-3)11-9-14/h4-11H,1,12H2,2-3H3

InChI Key

LEVQRAPPBWZKTK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC

Origin of Product

United States

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